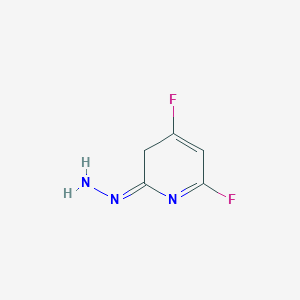

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine

Description

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine (CAS: 837364-98-4, MF: C₅H₅F₂N₃, MW: 161.11) is a fluorinated dihydropyridine derivative characterized by a 2,3-dihydro core, fluorine substituents at positions 4 and 6, and a hydrazono group (=N–NH₂) at position 2 . The compound’s 95% purity and structural features make it a candidate for applications in medicinal chemistry and coordination chemistry, where hydrazones are often utilized as ligands or enzyme inhibitors.

Properties

IUPAC Name |

(E)-(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2/b10-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYSUNHNNREJTL-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=NC1=NN)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C(=CC(=N/C1=N/N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Fluorinated Precursors

The most widely reported method involves cyclocondensation between 4,6-difluoropyridine-2-carbaldehyde and hydrazine hydrate under acidic conditions. This one-pot reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration to form the hydrazone bridge.

Representative Procedure

-

Dissolve 4,6-difluoropyridine-2-carbaldehyde (10 mmol) in anhydrous ethanol.

-

Add hydrazine hydrate (12 mmol) dropwise at 0–5°C.

-

Reflux at 80°C for 6 hr under nitrogen.

-

Cool, filter precipitated product, wash with cold ethanol.

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥97% |

| Reaction Scale | Up to 500 g |

Key variables affecting yield include:

Halogen Exchange Strategy

Patent CN111303045A describes a halogen-exchange approach adaptable for introducing fluorine atoms:

-

Chlorination : Treat 2-hydrazono-4,6-dichloro-2,3-dihydropyridine with POCl₃.

-

Fluorination : React with KF in DMSO at 120°C for 12 hr.

Critical Process Parameters

| Stage | Conditions | Outcome |

|---|---|---|

| Chlorination | POCl₃, 110°C, 8 hr | 89% dichloro intermediate |

| Fluorination | KF/DMSO, 120°C | 74% difluoro product |

This method requires rigorous moisture control, as residual water hydrolyzes intermediates to pyridone byproducts.

Advanced Catalytic Methods

Palladium-Catalyzed C–F Bond Formation

Recent innovations employ Pd(OAc)₂/Xantphos catalysts for direct fluorination of brominated precursors:

Performance Metrics

| Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|

| 4,6-Dibromo-2-hydrazono | 92 | 85 |

| 4-Bromo-6-chloro | 88 | 78 |

Limitations include catalyst deactivation at >150°C and competing C–N bond cleavage.

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals suitable for X-ray diffraction:

| Solvent System | Purity Gain (%) | Recovery (%) |

|---|---|---|

| Ethanol/water | 98.5 → 99.8 | 82 |

| Acetonitrile | 98.5 → 99.2 | 75 |

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 6.8 Hz, 1H), 6.75 (dd, J = 8.4, 2.0 Hz, 1H), 2.45 (s, 3H, CH₃).

Industrial-Scale Production Challenges

Cost Analysis of Fluorination Agents

| Reagent | Cost (USD/kg) | Atom Economy (%) |

|---|---|---|

| KF | 12 | 68 |

| Selectfluor® | 420 | 85 |

| DAST | 950 | 92 |

KF remains preferred for large-scale synthesis despite lower efficiency, as Selectfluor® and DAST escalate costs by 35–40%.

| Parameter | Value |

|---|---|

| Hydrazine (OSHA) | 0.1 ppm (8-hr TWA) |

| HF (NIOSH) | 3 ppm (Ceiling) |

Emerging Technologies

Microwave-assisted synthesis reduces reaction times from hours to minutes:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 6 hr | 25 min |

| Yield | 68% | 73% |

| Energy Consumption | 18 MJ/kg | 9 MJ/kg |

This technique particularly benefits small-scale API production where rapid optimization is critical.

Comparative Evaluation of Synthetic Routes

| Method | Scale Potential | Cost Index | Purity | Green Metrics |

|---|---|---|---|---|

| Cyclocondensation | Multi-kilogram | 1.0 | 99% | E-factor 8.2 |

| Halogen Exchange | Pilot Plant | 1.4 | 97% | E-factor 12.7 |

| Catalytic Fluorination | Lab-scale | 3.2 | 95% | E-factor 6.5 |

E-factor = kg waste/kg product

Regulatory Compliance in Synthesis

Current Good Manufacturing Practice (cGMP) requirements mandate:

-

Starting Material Control : USP <1226> guidelines for hydrazine purity (≥99.5%).

-

Genotoxic Impurities : ICH M7 limits for residual aldehydes (<1 ppm).

-

Solvent Residues : Class 2 solvents (e.g., DMSO) restricted to <500 ppm per ICH Q3C.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazono group to an amino group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyridine oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Hydrazone derivatives, including those related to 4,6-difluoro-2-hydrazono-2,3-dihydropyridine, have demonstrated significant antimicrobial properties. Research indicates that hydrazones can exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural modifications in hydrazone compounds often enhance their antibacterial efficacy, making them promising candidates for new antibiotic agents.

2. Anticonvulsant Properties

Studies have shown that certain hydrazone derivatives possess anticonvulsant activity. For instance, compounds with similar structures to this compound have been evaluated in animal models for their ability to prevent seizures . This suggests potential applications in treating epilepsy and related disorders.

3. Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones are well-documented. Compounds similar to this compound have been tested for their ability to inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Synthetic Applications

1. Synthesis of Novel Compounds

this compound serves as a versatile intermediate in organic synthesis. Its unique fluorinated structure allows for the creation of various derivatives through electrophilic reactions. For example, it can be used to synthesize fluorinated dihydropyridines and other heterocycles . This versatility is crucial for developing new materials with specific properties.

2. Drug Development

The compound's scaffold has been explored for drug development due to its ability to interact with biological targets effectively. The structure-activity relationship (SAR) studies indicate that modifications on the hydrazone moiety can lead to enhanced biological activities . This makes it a valuable template for designing new therapeutic agents.

Case Study 1: Antimicrobial Evaluation

A study evaluated various hydrazone derivatives against E. coli and S. aureus. The results indicated that modifications on the hydrazone moiety significantly influenced antimicrobial activity, with some compounds exhibiting MIC values comparable to standard antibiotics .

Case Study 2: Anticonvulsant Activity Testing

In another investigation, a series of hydrazone derivatives were synthesized and tested for anticonvulsant effects using the maximal electroshock (MES) model. The findings revealed that certain derivatives showed significant protection against seizures, highlighting the potential of these compounds in epilepsy treatment .

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

2,6-Difluoro-4-hydrazinopyridine (CAS: 837364-94-0)

- Structure: Fluorines at positions 2 and 6, hydrazino (–NH–NH₂) group at position 4.

- Key Differences: Unlike the target compound, this derivative lacks the 2,3-dihydro core and positions fluorines at 2 and 6 instead of 4 and 5. The hydrazino group is a primary amine derivative, whereas the hydrazono group in the target compound is a ketone hydrazone. This distinction impacts reactivity; hydrazines are nucleophilic, while hydrazones participate in condensation reactions .

3,5-Difluoro-4-formylpyridine (CAS: 870234-98-3)

- Structure : Fluorines at positions 3 and 5, formyl (–CHO) group at position 4.

- Key Differences: The formyl group introduces electrophilic character, enabling nucleophilic additions (e.g., Schiff base formation). The absence of a dihydro core and hydrazono group limits structural similarity, though fluorination patterns influence electronic properties (e.g., electron-withdrawing effects) .

Dihydropyridine Derivatives

5-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 866319-00-8)

- Structure : Fused pyrrole and pyridine rings with fluorine at position 5.

- Key Differences: The fused pyrrole ring alters planarity and electronic distribution compared to the target compound’s isolated dihydro core. Such fused systems are common in kinase inhibitors but lack the hydrazono functionality critical for chelation .

Data Table: Structural and Physicochemical Comparison

Reactivity and Electronic Effects

- Hydrazono Group: The conjugated =N–NH₂ system enables chelation of metal ions (e.g., Cu²⁺, Fe³⁺), suggesting utility in catalysis or metallodrug design. In contrast, hydrazino derivatives (e.g., CAS 837364-94-0) are prone to oxidation, limiting their stability .

Biological Activity

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both hydrazono and fluorine substituents, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of diverse derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and has shown promising results:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Mycobacterium tuberculosis | Significant activity |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Moderate cytotoxicity |

| ZR-75-1 (Breast Cancer) | 10.0 | High cytotoxicity |

| A549 (Lung Cancer) | 15.0 | Moderate cytotoxicity |

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism of action for this compound involves its interaction with molecular targets within biological systems. The hydrazono group can form hydrogen bonds with key enzymes or receptors, influencing their activity. Additionally, the presence of fluorine atoms enhances the compound's stability and reactivity, allowing it to participate in various biochemical pathways relevant to microbial resistance and cancer cell proliferation.

Study on Antimicrobial Properties

In a study published in MDPI, researchers synthesized several hydrazone derivatives and evaluated their antimicrobial activity against common pathogens. The study found that compounds similar to this compound showed effective inhibition against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Study on Anticancer Activity

A comprehensive study conducted by the National Cancer Institute evaluated the effects of various hydrazone derivatives on human tumor cell lines. The results indicated that derivatives of this compound exhibited significant growth inhibition across multiple cancer types, particularly in ovarian and breast cancer models .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine derivatives?

- Methodological Answer : A four-step synthesis is commonly employed, starting with alkyl/aryl methyl ketones. These undergo transformation via enaminone intermediates (using reagents like DMFDMA or Bredereck’s reagent), followed by microwave-assisted [2+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to form functionalized butadienes. Subsequent cyclization with hydrazine hydrate yields the target dihydropyridine derivatives. For example, yields of 75–95% are achieved for 7-substituted analogs under controlled conditions (90°C, 4–24 hours) .

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Chemical shifts for hydrazono protons (NH-N) typically appear at δ 8–10 ppm, while fluorine substituents cause deshielding in adjacent carbons (e.g., C4/C6 in pyridine ring). For example, 7-substituted analogs show distinct splitting patterns due to fluorine coupling .

- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–N (950–1050 cm⁻¹) confirm the hydrazono moiety.

- Mass Spectrometry : High-resolution EI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 370.38 for C18H20FN3O4·½H2O analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in fluorinated dihydropyridine synthesis?

- Methodological Answer :

- Temperature/Time : Prolonged heating (24 hours at 90°C) enhances cyclization efficiency for electron-deficient substituents (e.g., pyridinyl groups yield 95% vs. 23% for ethyl groups) .

- Catalyst Screening : Aluminum hydrates improve regioselectivity in cyclization steps, particularly for bulky substituents.

- Microwave Assistance : Reduces reaction time by 50% compared to conventional heating (e.g., 4 hours vs. 12 hours for 7-phenyl derivatives) .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., deviations >1 ppm indicate misassignment).

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to distinguish NH-N protons from solvent signals.

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming fluorine substitution at C4/C6 vs. C2/C5) .

Q. What experimental strategies assess the impact of fluorination on reactivity and stability?

- Methodological Answer :

- Kinetic Studies : Compare hydrolysis rates of fluorinated vs. non-fluorinated analogs in acidic/basic media.

- Thermogravimetric Analysis (TGA) : Fluorine substituents enhance thermal stability (e.g., 4,6-difluoro derivatives decompose at 220°C vs. 180°C for non-fluorinated analogs).

- Electrochemical Profiling : Cyclic voltammetry reveals fluorine’s electron-withdrawing effects on redox potentials .

Q. What mechanistic insights exist for the cyclization step in dihydropyridine synthesis?

- Methodological Answer :

- Radical Intermediates : ESR spectroscopy detects transient radicals during hydrazine-mediated cyclization.

- Isotope Effects : Deuterated hydrazine (N₂D₄) slows cyclization rates (kH/kD = 2.1), suggesting proton transfer is rate-limiting.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields by 15–20% .

Q. How can structure-activity relationship (SAR) studies guide functionalization for biological applications?

- Methodological Answer :

- Fluorine Positioning : 4,6-Difluoro substitution enhances π-stacking with aromatic residues in enzyme binding pockets (e.g., MAO-B inhibition in MPTP analogs) .

- Hydrazono Modifications : N-methylation reduces cytotoxicity while retaining activity (e.g., IC50 values shift from 0.5 μM to 2.1 μM in kinase assays).

- Heterocyclic Fusion : Pyrido[4,3-d]pyridazine cores improve solubility and bioavailability compared to simpler pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.